1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include lithium diorganylphosphides, Grignard reagents, and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-bromosuccinimide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazolopyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: N-bromosuccinimide, atmospheric oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Grignard reagents, phenyllithiums.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides, while nucleophilic addition can result in various substituted derivatives .
Scientific Research Applications
1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: It can be used in the development of new materials with unique properties, such as high thermal stability and insensitivity to external stimuli.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in various industrial applications, including as a catalyst or reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-phenylbutan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C24H31N5O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C24H31N5O/c1-5-19(17-9-7-6-8-10-17)23(30)28-15-13-18(14-16-28)22-26-25-21-12-11-20(24(2,3)4)27-29(21)22/h6-12,18-19H,5,13-16H2,1-4H3 |
InChI Key |
ZAOQDYHSDFYMED-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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